Dibenzocarbazole

Descripción general

Descripción

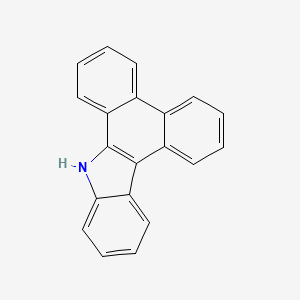

Dibenzocarbazole is a heterocyclic aromatic compound with the molecular formula C20H13N It is known for its unique structure, which consists of two benzene rings fused to a carbazole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dibenzocarbazole can be synthesized through several methods. One common approach involves the cyclization of alkynylaniline derivatives in the presence of a catalyst, an oxidizing agent, and an additive. This reaction typically occurs in a water-free organic solvent . Another method involves the self-assembly of 7H-dibenzocarbazole-based hole transport materials, where 7H-dibenzocarbazole is used as a core .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

Dibenzocarbazole undergoes electrophilic substitution at positions activated by the electron-donating nitrogen atom. Substituents such as halogens, nitro groups, and sulfonic acids can be introduced under controlled conditions.

Mechanistic Insight : The nitrogen atom deactivates the ring but directs electrophiles to meta positions. Steric hindrance from fused rings limits reactivity at certain sites .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable the synthesis of complex this compound derivatives.

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids under Pd(OAc)₂/Na₂CO₃ in 1,2-dichloroethane (100°C, 17 hr) yields biaryl derivatives (56–72% yield). Electron-withdrawing substituents on the boronic acid reduce efficiency .

Buchwald-Hartwig Amination

N-alkyl/aryl groups are introduced using Pd₂(dba)₃ and Xantphos ligand. Cyclopropane, ester, and nitrile substituents are tolerated (3i–3n, 50–65% yield) .

Electrochemical Oxidation

Galvanostatic oxidation in acetonitrile/TBAP at graphite electrodes generates a conductive polymer film. Key cyclic voltammetry data:

| Parameter | Value |

|---|---|

| Anodic Peak (Epa) | 1.30 V vs. SCE |

| Cathodic Peak (Epc) | 1.07 V vs. SCE |

| Current Function | 23.8–29.8 mA V⁻¹/² |

The film electrocatalyzes 9,10-diphenylanthracene oxidation, showing potential for organic electronics .

Chemical Oxidation

Treatment with KMnO₄ in acidic medium yields quinone derivatives, while milder oxidants (e.g., DDQ) produce radical cations .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C, 60 psi) selectively reduces the carbazole ring, forming tetrahydrothis compound. Full saturation requires harsher conditions (150°C, Raney Ni) .

Cycloaddition and Polymerization

Under UV irradiation, this compound participates in [4+2] cycloaddition with dienophiles like maleic anhydride. Thermal polymerization (200°C, N₂) yields high-molecular-weight polymers with π-conjugated backbones .

Biological Interactions

Metabolic activation by cytochrome P450 forms DNA-adducts, primarily at guanine residues. The 7H-dibenzo[c,g]carbazole isomer exhibits potent carcinogenicity (IARC Group 2B) due to intercalation and strand breakage .

Reactivity Comparison of Derivatives

| Derivative | Reaction Rate (vs. Parent) | Key Difference |

|---|---|---|

| 3,11-Dibromo | 2.5× faster in Suzuki coupling | Bromine enhances oxidative addition. |

| 7H-Dibenzo[c,g]-1-ol | 40% slower in nitration | Hydroxyl group deactivates ring. |

Aplicaciones Científicas De Investigación

Organic Electronics

1.1 Hole Transport Materials (HTMs)

DBCz derivatives have been extensively studied as hole transport materials in organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs). The design of new DBCz derivatives has shown promising results in enhancing the efficiency of perovskite solar cells. For instance, a theoretical study highlighted the electronic structures and photophysical characteristics of eight DBCz derivatives, demonstrating their potential as effective HTMs in OPVs .

1.2 Charge Transport Properties

Research indicates that DBCz-based charge-transfer complexes exhibit excellent charge transport properties. A study on mixed-stack cocrystals revealed that these complexes can facilitate ambipolar charge transport, which is crucial for the development of high-performance organic semiconductors .

Photonics

2.1 Circularly Polarized Luminescence

DBCz has been utilized in the development of materials that exhibit circularly polarized luminescence (CPL). Research has shown that DBCz analogs can form cocrystals with TCNB (1,2,4,5-tetracyanobenzene) that display significant CPL properties. These materials are promising for applications in optical devices and sensors .

2.2 Optical Waveguides

The optical properties of DBCz derivatives have led to their use in optical waveguides. A study reported that certain DBCz cocrystals exhibited low optical loss coefficients, making them suitable for high-performance optical waveguide applications .

Catalysis

3.1 Electrocatalytic Applications

Electrochemical oxidation studies have demonstrated the potential of DBCz as a catalyst in various reactions. The formation of conducting films upon oxidation allows for its application in electrocatalysis, particularly in facilitating oxidation reactions involving organic molecules .

3.2 Polymerization Studies

The electrochemical behavior of DBCz has been investigated for its ability to form polymeric films that can be used in electrocatalytic processes. The resulting films have shown selective electrocatalytic properties, highlighting their utility in chemical transformations .

Case Studies

4.1 Case Study: DBCz Derivatives in Solar Cells

A recent investigation into the application of DBCz derivatives as HTMs demonstrated significant improvements in solar cell efficiency compared to traditional materials. The study provided a comprehensive analysis of the electronic properties and performance metrics of these derivatives, underscoring their potential for future solar technologies .

4.2 Case Study: CPL Materials Development

Research focusing on the supramolecular assembly of DBCz with TCNB revealed new pathways for creating CPL-active materials. The study outlined the synthesis process and characterized the resulting materials' optical behaviors, paving the way for innovative applications in optoelectronics .

Mecanismo De Acción

The mechanism of action of dibenzocarbazole involves its interaction with molecular targets and pathways within cells. For instance, this compound can undergo metabolic activation to form reactive intermediates that interact with DNA, leading to the formation of DNA adducts . These interactions can result in mutagenic and carcinogenic effects.

Comparación Con Compuestos Similares

Similar Compounds

Carbazole: A simpler analog of dibenzocarbazole, known for its use in the synthesis of dyes and pharmaceuticals.

Chlorocarbazoles: Halogenated derivatives of carbazole that exhibit similar chemical properties but with added toxicity and persistence in the environment.

Uniqueness of this compound

This compound stands out due to its unique structure, which imparts distinct electronic properties. This makes it particularly valuable in applications such as organic electronics and materials science. Additionally, its potential biological activities and use in solar cell technology further highlight its versatility and importance in scientific research.

Actividad Biológica

Dibenzocarbazole (DBC) is a polycyclic aromatic compound that belongs to the carbazole family, characterized by its unique structure comprising two benzene rings fused to a carbazole moiety. Due to its structural complexity, DBC exhibits a range of biological activities, making it a subject of significant research interest in medicinal chemistry and environmental science.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, a series of N-substituted dibenzocarbazoles were evaluated for their activity against various cancer cell lines, including laryngeal carcinoma (HEP 2) and Ehrlich’s Ascites Carcinoma (EAC). Compounds derived from this compound demonstrated notable cytotoxicity, with specific derivatives inhibiting tumor growth effectively at low concentrations. Notably, the presence of electron-donating groups in these compounds seems to enhance their anticancer properties due to increased basicity and improved interaction with biological targets .

Neuroprotective Effects

This compound derivatives have also shown promising neuroprotective effects . Research indicates that certain compounds can influence neurogenesis and exhibit protective qualities against neurodegenerative disorders. For example, studies involving NPAS3 gene modulation revealed that some this compound derivatives could promote the production of soluble amyloid-β peptides, which are crucial in Alzheimer's disease pathology .

Antioxidant and Anti-inflammatory Properties

The antioxidant and anti-inflammatory activities of this compound derivatives have been documented extensively. These compounds can scavenge free radicals and inhibit inflammatory pathways, contributing to their therapeutic potential in conditions characterized by oxidative stress and inflammation. The ability to modulate inflammatory responses positions this compound as a candidate for developing treatments for chronic inflammatory diseases .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antitumor | Effective against various cancer cell lines; enhances apoptosis in tumor cells. |

| Neuroprotective | Promotes neurogenesis; influences amyloid-β peptide production linked to Alzheimer's disease. |

| Antioxidant | Scavenges free radicals; protects cells from oxidative damage. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; reduces inflammation in various models. |

Case Study 1: Antitumor Efficacy

In a study by Kaushik et al., several N-substituted carbazoles were synthesized and tested for their antitumor efficacy on A549 cell lines (lung cancer). Compounds 17, 18, 19, and 36 exhibited significant cytotoxic effects, with compound 18 showing enhanced activity due to a fluoro group at the para position .

Case Study 2: Neuroprotection Mechanism

Valero et al. explored the differences in DNA damage and repair mechanisms induced by systemic administration of this compound derivatives in rat liver progenitor cells. The study found that while both DBC and its dimethyl derivative caused DNA damage, their repair mechanisms varied significantly, suggesting distinct biological pathways activated by these compounds .

Propiedades

IUPAC Name |

21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15,17,19-decaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)20-19(15)17-11-5-6-12-18(17)21-20/h1-12,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEVROQFKHXUQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221244 | |

| Record name | Dibenzocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71012-25-4, 201-67-2 | |

| Record name | Dibenzocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071012254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(a,C)carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000201672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENZO(A,C)CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YS941P738 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.